Acefylline sodium salt

Catalog No.
S14329333
CAS No.
837-27-4
M.F
C9H9N4NaO4
M. Wt
260.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acefylline sodium salt

CAS Number

837-27-4

Product Name

Acefylline sodium salt

IUPAC Name

sodium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

Molecular Formula

C9H9N4NaO4

Molecular Weight

260.18 g/mol

InChI

InChI=1S/C9H10N4O4.Na/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1

InChI Key

MSFVZSOKOXZSME-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[Na+]

Acefylline sodium salt, known scientifically as 7-theophyllineacetic acid sodium salt, is a compound belonging to the xanthine class of stimulants. Its chemical formula is C9H9N4NaO4C_9H_9N_4NaO_4 with a molar mass of approximately 238.203 g·mol1^{-1} . This compound acts primarily as an adenosine receptor antagonist, which contributes to its pharmacological effects, including smooth muscle relaxation and stimulation of respiration . Acefylline sodium salt is often used in combination with other drugs, such as diphenhydramine, to mitigate side effects like drowsiness .

Typical of xanthine derivatives. Key reactions include:

  • Hydrolysis: The ester or amide bonds in acefylline can undergo hydrolysis in the presence of water, leading to the release of the parent compound.
  • Methylation: Acefylline can react with methylating agents to form N-methyl derivatives, which may exhibit altered biological activities.
  • Oxidation: The presence of nitrogen atoms allows for potential oxidation reactions, which can modify the pharmacological properties of the compound.

These reactions are significant for understanding the metabolism and modification of acefylline sodium salt in biological systems.

Acefylline sodium salt exhibits several important biological activities:

  • Bronchodilation: It relaxes bronchial smooth muscles, making it useful in treating conditions like asthma and chronic obstructive pulmonary disease .
  • Stimulation of Central Nervous System: As an adenosine receptor antagonist, it enhances alertness and may improve cognitive function .
  • Cardiac Stimulation: The compound has a stimulatory effect on myocardial activity, which can be beneficial in certain cardiovascular conditions .

These activities make acefylline sodium salt a valuable compound in respiratory therapies and potentially in cardiology.

The synthesis of acefylline sodium salt typically involves:

  • Starting Materials: The synthesis begins with theophylline or similar xanthine derivatives.
  • Acetic Acid Reaction: Theophylline is reacted with acetic acid under controlled conditions to form 7-theophyllineacetic acid.
  • Sodium Salt Formation: The acid is then neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt form.

This method allows for high yields and purity of acefylline sodium salt suitable for pharmaceutical applications.

Acefylline sodium salt has various applications:

  • Pharmaceutical Use: Primarily used as a bronchodilator in respiratory therapies.
  • Cosmeceuticals: It is included in formulations aimed at improving skin conditions due to its phosphodiesterase inhibition properties .
  • Research Tool: Used as a model compound for studying xanthine derivatives and their biological effects .

These applications highlight its versatility across different fields.

Research on interaction studies involving acefylline sodium salt has revealed:

  • Drug Interactions: When combined with other medications, such as diphenhydramine, acefylline can alter the pharmacodynamics and pharmacokinetics of these drugs, necessitating careful management in clinical settings .
  • Receptor Binding Studies: Investigations into its binding affinity for adenosine receptors have provided insights into its mechanism of action and potential side effects .

Several compounds share structural or functional similarities with acefylline sodium salt. Here are some notable examples:

Compound NameStructure SimilarityPrimary UseUnique Feature
TheophyllineXanthine derivativeBronchodilatorWell-established use in asthma therapy
CaffeineXanthine derivativeStimulantCentral nervous system stimulant
AminophyllineXanthine derivativeAsthma treatmentCombination of theophylline and ethylenediamine
PentoxifyllinePhosphodiesterase inhibitorPeripheral vascular disease treatmentUnique action on blood viscosity

Acefylline sodium salt is unique due to its specific acetic acid modification, which enhances its adenosine receptor antagonism compared to other xanthines. This modification contributes to its distinct pharmacological profile and therapeutic applications.

Hydrogen Bond Acceptor Count

5

Exact Mass

260.05214906 g/mol

Monoisotopic Mass

260.05214906 g/mol

Heavy Atom Count

18

UNII

WA8729994I

Related CAS

652-37-9 (Parent)

Dates

Last modified: 08-10-2024

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